molecular formula C11H7ClN2O2S3 B5776663 N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide

N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide

Cat. No.: B5776663
M. Wt: 330.8 g/mol
InChI Key: ROKZYXRZNANQRQ-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide ( 620103-74-4) is a synthetic small molecule with a molecular formula of C11H7ClN2O2S3 and a molecular weight of 330.83 g/mol. This hybrid compound incorporates both benzothiazole and sulfonamide moieties, structural features known to confer significant antibacterial properties in research applications . Compounds containing these pharmacophores have demonstrated promising activity against various bacterial strains in scientific studies, potentially through inhibition of the dihydropteroate synthase (DHPS) enzyme—a key mechanism that disrupts bacterial folate synthesis . The 5-chlorothiophene-2-sulfonamide component further enhances the molecular complexity and research potential of this agent. This product is offered exclusively for research purposes and must be stored under specific conditions to maintain stability: keep in a dark place under an inert atmosphere at 2-8°C . According to safety data, this compound is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Researchers should handle with appropriate precautions, including the use of personal protective equipment . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2S3/c12-9-5-6-10(18-9)19(15,16)14-11-13-7-3-1-2-4-8(7)17-11/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKZYXRZNANQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • The synthetic routes and reaction conditions for WAY-327936 are not widely documented in the public domain. industrial production methods likely involve specialized processes to achieve high purity.
  • Further research or access to proprietary information would be necessary to provide detailed synthetic pathways.
  • Chemical Reactions Analysis

    Condensation and Cyclization Reactions

    The benzo[d]thiazole and sulfonamide groups participate in condensation reactions:

    Knoevenagel Condensation

    • Reactants : N-arylacetamides (e.g., 2a–c ) + aromatic aldehydes (e.g., salicylaldehyde)

    • Conditions : Green synthesis (grinding with p-toluenesulfonic acid)

    • Products : Arylidene derivatives (e.g., 4m ) or unexpected coumarins (e.g., 8 ) via cyclization .

    Mechanistic Pathway for Coumarin Formation

    • Step 1 : Knoevenagel condensation forms an arylidene intermediate.

    • Step 2 : Intramolecular nucleophilic attack by the hydroxyl group on the carbonyl carbon.

    • Step 3 : Elimination of aniline, yielding coumarin derivatives .

    Reactivity with Nucleophiles

    The chlorothiophene ring undergoes nucleophilic substitution under specific conditions:

    Nucleophile Conditions Product Application
    AminesReflux in polar aprotic solventsThiophene-2-sulfonamide derivativesAntibacterial agent development
    HydrazineMethanol/DMF, 80°CPyrazolopyridonesEnzyme inhibition studies

    For example, hydrazine replaces the methylthio group in 4-methylthio-2-pyridones, enabling access to fused heterocycles with enhanced bioactivity .

    Comparative Reactivity Insights

    The compound’s dual functionality (sulfonamide + heterocycle) distinguishes it from simpler analogs:

    Feature N-(Benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide Analog (N-benzyl-5-chlorothiophene-2-sulfonamide)
    Sulfonamide Reactivity High (participates in cyclization)Moderate (limited to substitution)
    Thiophene Reactivity Electrophilic substitution at C-5Nucleophilic substitution at Cl
    Biological Target Dihydropteroate synthase (DHPS) Limited enzyme interaction

    Key Research Findings

    • Antibacterial Synergy : Complexation with octaarginine enhances activity against E. coli (ZOI = 10.5 mm at 8 mM) by overcoming sulfonamide resistance .

    • Enzyme Inhibition : Derivatives exhibit DHPS inhibition (IC<sub>50</sub> = 2.442–3.796 µM), surpassing trimethoprim (IC<sub>50</sub> = 8.706 µM) .

    Scientific Research Applications

    Antimicrobial Applications

    N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide exhibits promising antibacterial properties. Research indicates that it may inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, leading to bacteriostatic effects. This mechanism is similar to that of traditional sulfonamides, which have long been used as antibiotics.

    Case Studies in Antimicrobial Activity

    • Bacterial Strains Tested : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Notably, studies have reported low minimum inhibitory concentrations (MICs) against strains such as Staphylococcus aureus and Escherichia coli.
    • Hybrid Antimicrobials : In combination with cell-penetrating peptides (CPPs), such as octaarginine, the compound demonstrates enhanced antibacterial efficacy, suggesting potential for developing hybrid antimicrobial therapies .

    Anticancer Potential

    In addition to antimicrobial properties, this compound has been investigated for its anticancer activity. Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines.

    Comparative Analysis with Related Compounds

    Compound NameStructure FeaturesAntimicrobial ActivityAnticancer Activity
    This compoundBenzo[d]thiazole + ChlorothiopheneEffective against multiple bacterial strainsPromising against cancer cell lines
    N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamideThiazole + SulfonamideHigh potency against Gram-positive bacteriaLimited data on anticancer effects
    Benzothiazole derivativesVaries widelyGenerally effective; specific activity variesDiverse anticancer activities reported

    Future Directions in Research

    Further investigations into the pharmacological profile of this compound are warranted to fully elucidate its mechanisms of action and optimize its therapeutic efficacy. Key areas for future research include:

    • In Vivo Studies : Conducting animal model studies to assess the efficacy and safety of the compound in treating infections and tumors.
    • Combination Therapies : Exploring the potential of this compound in combination with existing antibiotics or chemotherapeutics to enhance therapeutic outcomes.
    • Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with bacterial enzymes and cancer cell pathways.

    Mechanism of Action

    • Unfortunately, the precise mechanism by which WAY-327936 exerts its effects remains undisclosed.
    • Molecular targets and pathways involved are proprietary information.
  • Comparison with Similar Compounds

    Structural Analogues and Substituent Effects

    The table below highlights key structural analogs and their distinguishing features:

    Compound Name Molecular Formula Substituents/Modifications Key Properties/Activities Reference
    N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide C₁₁H₇ClN₂O₂S₃ 5-Cl thiophene sulfonamide Predicted pKa: 6.48; high thermal stability
    N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C₁₀H₅ClF₂N₂O₂S 2,4-difluorobenzamide; thiazole core PFOR enzyme inhibition via amide anion
    N-(Benzo[d]thiazol-2-yl)-3-chloro-4-methylbenzenesulfonamide C₁₄H₁₁ClN₂O₂S₂ 3-Cl, 4-methyl benzene sulfonamide Synthetic feasibility (high-yield route)
    N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide C₂₅H₁₉N₅O₄S Triazole-methylene linker; nitro group Antimicrobial activity vs. ciprofloxacin

    Key Observations :

    • Sulfonamide vs. Amide Linkers : The target compound’s sulfonamide group may enhance solubility compared to amide-linked analogs (e.g., nitazoxanide derivatives) due to its ionizable nature .
    • Substituent Impact: The 5-Cl substituent on the thiophene ring likely improves lipophilicity and target binding compared to non-halogenated analogs (e.g., methyl or methoxy groups in other sulfonamides) .
    • Heterocyclic Diversity : Benzothiazole-containing compounds (e.g., triazole derivatives in ) exhibit broad-spectrum antimicrobial activity, suggesting that the target compound’s benzothiazole-thiophene scaffold may confer similar bioactivity.

    Biological Activity

    N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article explores its antimicrobial and anticancer properties, synthesis methods, and relevant case studies that highlight its therapeutic potential.

    Chemical Structure and Properties

    The molecular formula of this compound is C₁₁H₇ClN₂O₂S, with a molecular weight of approximately 330.84 g/mol. The compound features a benzo[d]thiazole moiety linked to a chlorothiophene ring through a sulfonamide group, which contributes to its unique biological activity profile.

    Compound NameStructure FeaturesBiological Activity
    This compoundContains thiazole and sulfonamide groupsAntibacterial and potential anticancer activity
    5-Chlorothiophene-2-sulfonamideLacks benzo[d]thiazole componentPrimarily antibacterial
    4-Chloro-N-(thiazol-2-yl)benzenesulfonamideDifferent thiazole substitution patternAntiviral properties

    Antimicrobial Activity

    Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. Its mechanism of action is believed to involve the inhibition of dihydropteroate synthase , an enzyme crucial for folate synthesis in bacteria, leading to bacteriostatic effects. This mode of action is similar to other sulfonamides, which disrupt bacterial growth by preventing the production of folic acid.

    Anticancer Potential

    In addition to its antibacterial properties, this compound has shown promise as an anticancer agent . Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The structural characteristics of this compound may enhance its effectiveness against resistant cancer cells compared to other sulfonamides.

    Synthesis Methods

    The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions. These methods allow for the efficient production of the compound while maintaining its structural integrity. The overall yield and purity are critical factors in the synthesis process, influencing the biological activity of the final product.

    Case Studies and Research Findings

    • Antibacterial Efficacy : A study demonstrated that this compound exhibited strong antibacterial activity against multi-drug resistant strains, highlighting its potential in treating infections where conventional antibiotics fail.
    • Cytotoxicity Against Cancer Cells : In vitro studies showed that this compound significantly inhibited the proliferation of several cancer cell lines, suggesting a potential role in cancer therapy .
    • Comparative Analysis with Similar Compounds : Research comparing this compound with other sulfonamides revealed that its unique structure may confer enhanced biological activities, making it a candidate for further development in medicinal chemistry .

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are recommended for preparing N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide and its derivatives?

    • Methodology : Utilize coupling reactions between substituted 2-aminobenzothiazoles and sulfonic acid derivatives. For example, intermediate compounds like substituted N-(benzo[d]thiazol-2-yl)benzamides can be synthesized via nucleophilic substitution or condensation reactions, followed by purification using column chromatography (silica gel, ethyl acetate/hexane eluent) . Multi-step synthesis involving halogenation (e.g., bromination or chlorination) of thiophene rings may precede sulfonamide formation .

    Q. How can the structural integrity of this compound be validated during synthesis?

    • Methodology : Employ spectroscopic techniques such as 1H^1H NMR and 13C^{13}C NMR to confirm functional groups and connectivity. Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths, angles, and crystal packing, as demonstrated for structurally related sulfonamides (e.g., N-(5-chloro-2-methoxyphenyl)benzenesulfonamide) . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

    Q. What in vitro assays are suitable for preliminary biological screening of this compound?

    • Methodology : For antimicrobial activity, use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . Anti-inflammatory activity can be assessed via COX-1/COX-2 inhibition assays or cytokine (e.g., IL-6, TNF-α) suppression in macrophage cell lines .

    Advanced Research Questions

    Q. How can Rh-catalyzed C-H functionalization improve the synthesis of benzothiazole-sulfonamide hybrids?

    • Methodology : Optimize Rh(III) catalysts (e.g., [Cp*RhCl2_2]2_2) with directing groups (e.g., benzothiazole) to activate specific C-H bonds. Reaction conditions (solvent, temperature, oxidant) must be tailored to achieve regioselective amidation or arylation, as shown for derivatives like N-(2-(benzo[d]thiazol-2-yl)phenyl)benzamides .

    Q. What structure-activity relationship (SAR) insights exist for modifying the sulfonamide moiety to enhance bioactivity?

    • Methodology : Introduce electron-withdrawing groups (e.g., -Cl, -NO2_2) on the thiophene ring to improve antimicrobial potency. Substituents like morpholine or piperidine on the benzamide side chain enhance anti-inflammatory activity by increasing solubility and target affinity (e.g., DHPS enzyme inhibition) .

    Q. What analytical strategies resolve discrepancies in biological activity data across studies?

    • Methodology : Control for experimental variables such as pH (e.g., antimicrobial activity of sulfonamides is pH-dependent ), solvent polarity, and cell line specificity. Use dose-response curves and statistical tools (e.g., ANOVA) to validate reproducibility. Cross-reference cytotoxicity data (e.g., SRB assays on MCF7 cells) to rule off-target effects .

    Q. How can computational methods aid in target identification and mechanistic studies?

    • Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like DHPS or COX-2. MD simulations (GROMACS) assess ligand-protein stability. Pharmacophore modeling identifies critical functional groups for activity optimization .

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